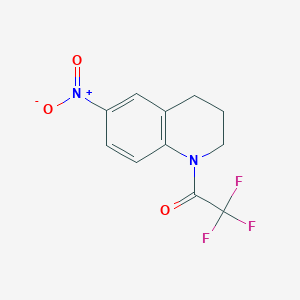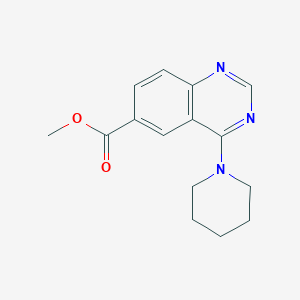
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Chloro-N-(2,6-difluorophényl)pyrazine-2-carboxamide est un composé chimique qui appartient à la classe des dérivés de la pyrazine. Les dérivés de la pyrazine sont connus pour leurs diverses activités pharmacologiques, y compris leurs propriétés antibactériennes, antifongiques et anticancéreuses
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-Chloro-N-(2,6-difluorophényl)pyrazine-2-carboxamide implique généralement la réaction de l'acide 5-chloropyrazine-2-carboxylique avec la 2,6-difluoroaniline. La réaction est effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Chloro-N-(2,6-difluorophényl)pyrazine-2-carboxamide subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore sur le cycle pyrazine peut être substitué par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation et une réduction dans des conditions spécifiques.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols.
Réactions d'oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire divers dérivés d'amides, tandis que les réactions d'oxydation peuvent produire les acides carboxyliques correspondants .
4. Applications de la recherche scientifique
Le 5-Chloro-N-(2,6-difluorophényl)pyrazine-2-carboxamide a plusieurs applications de recherche scientifique :
Études biologiques : Le composé est utilisé dans des études pour comprendre ses effets sur divers systèmes biologiques, y compris ses propriétés antibactériennes et antifongiques.
Applications industrielles : Il est utilisé dans la synthèse d'autres dérivés de la pyrazine qui ont des applications dans les industries pharmaceutique et agrochimique.
5. Mécanisme d'action
Le mécanisme d'action du 5-Chloro-N-(2,6-difluorophényl)pyrazine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber des enzymes telles que les kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. En inhibant ces enzymes, le composé peut perturber la prolifération des cellules cancéreuses et induire l'apoptose . De plus, son activité antibactérienne peut être attribuée à sa capacité à interférer avec la synthèse de la paroi cellulaire bactérienne .
Applications De Recherche Scientifique
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antibacterial and antifungal properties.
Industrial Applications: It is used in the synthesis of other pyrazine derivatives that have applications in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antibacterial activity may be attributed to its ability to interfere with bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Chloro-N-(3-nitrophényl)pyrazine-2-carboxamide
- 5-Chloro-N-(4-méthylphényl)pyrazine-2-carboxamide
- 5-Chloro-N-(2,4-difluorophényl)pyrazine-2-carboxamide
Unicité
Le 5-Chloro-N-(2,6-difluorophényl)pyrazine-2-carboxamide est unique en raison de la présence à la fois de groupes chlore et de difluorophényle, qui contribuent à ses propriétés pharmacologiques distinctes. Le groupe difluorophényle améliore sa lipophilie, permettant une meilleure pénétration de la membrane cellulaire, tandis que l'atome de chlore fournit des sites pour de futures modifications chimiques .
Propriétés
Formule moléculaire |
C11H6ClF2N3O |
|---|---|
Poids moléculaire |
269.63 g/mol |
Nom IUPAC |
5-chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H6ClF2N3O/c12-9-5-15-8(4-16-9)11(18)17-10-6(13)2-1-3-7(10)14/h1-5H,(H,17,18) |
Clé InChI |
XHKTXYBNVJVUEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)NC(=O)C2=CN=C(C=N2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amino}acetic acid](/img/structure/B11850264.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)
![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

